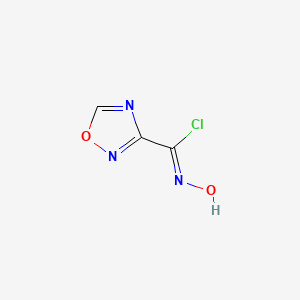
聚(L-丙交酯-共-己内酯-共-乙交酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
PLCG is synthesized through ring-opening polymerization, with the incorporation of l-lactide, caprolactone, and glycolide monomers. The use of catalysts like stannous octoate facilitates the polymerization process. The synthesis approach aims to control the molecular weight and composition to achieve desired properties. For instance, the copolymerization of glycolide and lactide with polycaprolactone diols using stannous octoate as a catalyst produces novel ABA block copolymers, demonstrating controlled synthesis and composition adjustment (Cai, Bei, & Wang, 2000).
Molecular Structure Analysis
The molecular structure of PLCG copolymers is characterized by the presence of l-lactide, caprolactone, and glycolide units in varying ratios. This structure influences the physical and chemical properties of the copolymers. High-resolution 13C NMR spectroscopy aids in analyzing the copolymer's structure, revealing the sequences and types of chain structures depending on the initiator used in the copolymerization process (Kasperczyk & Bero, 1991).
Chemical Reactions and Properties
The chemical reactivity of PLCG involves its degradation behavior, which is crucial for its application in biodegradable materials. The copolymer's hydrolytic degradation is influenced by its molecular structure and the presence of different monomer units. Enzyme-catalyzed degradation studies show that diblock, triblock, and four-armed copolymers exhibit varying degradation rates, influenced by their chain structure and crystallinity (Liu et al., 2009).
Physical Properties Analysis
The physical properties of PLCG, such as tensile strength and elongation percentage, can be adjusted through synthesis and processing techniques. For example, the preparation of blend porous films using PLCG and modifying agents demonstrates the ability to control porosity and mechanical properties by varying the content and size of porogens (Wang et al., 2020).
Chemical Properties Analysis
The chemical properties of PLCG, including its degradation rate and the influence of copolymer composition on biocompatibility and drug release behavior, are key considerations. The introduction of caprolactone into the polymer matrix is shown to control the degradation rate, which is critical for applications requiring predictable material breakdown rates (Wu et al., 2019).
科学研究应用
生物相容性和生物降解性
聚(L-丙交酯-共-己内酯-共-乙交酯)共聚物,包括 PLGA 和 PLCL,由于其生物降解性和生物相容性,被广泛用于生物医学材料中。研究重点介绍了它们在神经导向组织再生、外科缝合线、骨科和组织工程支架中的应用。表面改性技术(如等离子体处理)已被证明可以增强这些材料的亲水性,显着改善细胞附着和增殖而没有细胞毒性,表明它们适用于医疗植入物和组织工程应用 (Techaikool 等人,2017 年)。
药物递送系统
该共聚物在药物递送系统中也很突出。例如,据报道合成了具有 PLGA 骨架的糖标记两亲共聚物,用于靶向药物递送。这些共聚物可以在水中形成胶束,与糖受体蛋白相互作用,这可能在靶向治疗中至关重要 (Freichels 等人,2012 年)。
机械性能和降解行为
这些共聚物的机械性能对于它们在生物医学设备中的应用至关重要,可以通过改变共聚物组成来调整。研究深入研究了它们的机械性能、体内降解行为以及这些材料与生物组织的相互作用,为它们在医疗设备和植入物中的应用提供了宝贵的见解 (Duarte 等人,2014 年)。
组织工程和再生
在组织工程中,这些共聚物的形状记忆特性和与生物组织的相容性已经得到探索。研究表明它们在制造自膨胀血管聚合物支架和血管闭合装置方面的潜力,表明它们在开发先进医疗设备中具有重要作用 (Cha 等人,2014 年)。
引导骨再生
此外,这些共聚物在引导骨再生中的作用也得到了研究。这些聚合物与 β-磷酸三钙的复合材料在保持机械强度和促进骨再生的方面显示出有希望的结果,表明它们在牙科和骨科应用中的潜力 (Kikuchi 等人,2004 年)。
作用机制
Target of Action
Poly(L-lactide-co-caprolactone-co-glycolide) (PLCL) is a biodegradable copolymer that primarily targets human soft tissues . It has been applied in various fields of tissue engineering and regenerative medicine .
Mode of Action
PLCL is composed of L-lactide and caprolactone monomers . It exhibits a unique combination of properties derived from its constituent components, including high flexibility, mechanical strength, and thermal stability . The copolymer interacts with its targets by mimicking the mechanical properties of human soft tissues .
Biochemical Pathways
The synthesis of PLCL involves the ring-opening polymerization (ROP) of cyclic ester monomers . Changes in the polymerization time and feed ratio result in differences in the L-lactide and caprolactone content, which in turn cause PLCL to exhibit different properties .
Pharmacokinetics
The pharmacokinetics of PLCL are largely determined by its biodegradability. It has a longer degradation profile, which contributes to its compatibility with biological systems . The degradation rate of the resulting polymer can be increased by copolymerizing poly(L-lactide) with caprolactone .
Result of Action
The result of PLCL’s action is largely dependent on its mechanical properties. For instance, the PLCL obtained with a feed ratio of 1:1 (L-lactide:caprolactone) and a polymerization time of 30 hours has the best toughness and elasticity . This makes it suitable for applications in dynamic mechanical environments, such as vascular tissue engineering .
Action Environment
The action of PLCL can be influenced by environmental factors. For example, its mechanical properties, including rigidity and viscoelasticity, must be improved for compatibility with native cartilage . Furthermore, the gelatin-entrapped and micropatterned PLCL surfaces could guide the adhered Schwann cells (SCs) to form an elongated shape with a higher length to width ratio along the stripes .
未来方向
The future directions for PLCG research involve further investigation of the synthesis and structure-activity relationship of the copolymer to allow tuning of different mechanical properties . The developed PLCG may have applications in dynamic mechanical environments, such as vascular tissue engineering .
属性
| { "Design of the Synthesis Pathway": "The synthesis of POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) can be achieved through ring-opening polymerization of lactide, caprolactone, and glycolide monomers.", "Starting Materials": [ "L-Lactide", "Caprolactone", "Glycolide", "Initiator (e.g. stannous octoate)", "Solvent (e.g. toluene)" ], "Reaction": [ "Dissolve the monomers and initiator in the solvent under inert atmosphere", "Heat the mixture to the desired reaction temperature (e.g. 140-160°C) for a specific time (e.g. 24-48 hours)", "Cool the reaction mixture and precipitate the polymer in a nonsolvent (e.g. methanol)", "Purify the polymer by washing and drying" ] } | |
CAS 编号 |
134490-19-0 |
产品名称 |
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO |
分子式 |
C11H20N2O2 |
分子量 |
0 |
同义词 |
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-1a,2,3,11c-tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B1179165.png)